molecular formula C10H11ClN2O B13138298 2-Methoxyquinolin-8-amine hydrochloride CAS No. 7461-13-4

2-Methoxyquinolin-8-amine hydrochloride

Cat. No.: B13138298
CAS No.: 7461-13-4
M. Wt: 210.66 g/mol
InChI Key: SDDNVEBFCKUDBE-UHFFFAOYSA-N
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Description

2-Methoxyquinolin-8-amine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the second position and an amino group at the eighth position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-8-amine hydrochloride typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods offer the advantage of milder reaction conditions and higher functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxyquinolin-8-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyquinolin-8-amine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The compound’s ability to intercalate into DNA and disrupt its function is a key factor in its anticancer properties. Additionally, it can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyquinolin-8-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

7461-13-4

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-methoxyquinolin-8-amine;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9;/h2-6H,11H2,1H3;1H

InChI Key

SDDNVEBFCKUDBE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2N)C=C1.Cl

Origin of Product

United States

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